Cas no 2549029-68-5 (2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine)

2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine and pyrrolidine moiety, further modified with a 3,5-dimethylisoxazole group. This structural complexity imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its nitrogen-rich framework. The presence of both piperazine and pyrrolidine rings enhances solubility and bioavailability, while the isoxazole group may contribute to binding affinity in biological targets. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for pharmaceutical research and development. The compound's stability under standard conditions further supports its practicality in laboratory applications.
2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine structure
2549029-68-5 structure
Product Name:2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
CAS No:2549029-68-5
MF:C18H26N6O
MW:342.438642978668
CID:5314444
PubChem ID:154583071
Update Time:2025-10-21

2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1-piperazinyl]-4-(1-pyrrolidinyl)pyrimidine
    • 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
    • AKOS040708722
    • F6619-3937
    • 2549029-68-5
    • 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
    • Inchi: 1S/C18H26N6O/c1-14-16(15(2)25-21-14)13-22-9-11-24(12-10-22)18-19-6-5-17(20-18)23-7-3-4-8-23/h5-6H,3-4,7-13H2,1-2H3
    • InChI Key: UPWOAUPROMQVER-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)CN1CCN(C2N=CC=C(N=2)N2CCCC2)CC1

Computed Properties

  • Exact Mass: 342.21680947g/mol
  • Monoisotopic Mass: 342.21680947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.5Ų

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 544.0±60.0 °C(Predicted)
  • pka: 9.87±0.50(Predicted)

2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine Pricemore >>

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Additional information on 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Research Brief on 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine (CAS: 2549029-68-5)

The compound 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine (CAS: 2549029-68-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent modulator of specific kinase pathways, which are critical in various disease states, including cancer and inflammatory disorders. The structural features of this molecule, including the piperazine and pyrrolidine moieties, contribute to its high binding affinity and selectivity for target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mode, providing insights for further optimization.

In vitro and in vivo studies have demonstrated promising results, with the compound showing efficacy in inhibiting tumor growth in preclinical models. Notably, its pharmacokinetic properties, such as bioavailability and metabolic stability, have been evaluated, revealing favorable profiles for further development. However, challenges remain in optimizing its solubility and minimizing off-target effects.

Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials. The integration of structure-activity relationship (SAR) studies and high-throughput screening is expected to yield derivatives with enhanced therapeutic indices. This compound represents a compelling case study in the rational design of small-molecule therapeutics.

In conclusion, 2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine (CAS: 2549029-68-5) holds significant promise as a novel therapeutic agent. Continued research is essential to fully realize its potential and address existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing drug discovery and development.

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